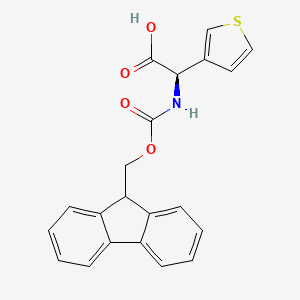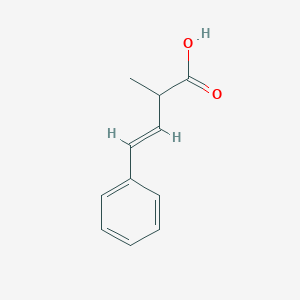
2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound featuring a pyrazole and pyridine moiety linked through a sulfamoyl bridge to a phenoxyacetamide group
作用機序
Target of Action
The primary target of the compound 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide Similar compounds with a pyrazole moiety are known to have diverse pharmacological effects
Mode of Action
The exact mode of action of This compound Compounds with a pyrazole moiety are known to interact with their targets through various mechanisms, potentially involving hydrogen bonding interactions
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with a pyrazole moiety are known to have diverse pharmacological effects, suggesting they may affect multiple pathways
Result of Action
The molecular and cellular effects of This compound Compounds with a pyrazole moiety are known to have diverse pharmacological effects , suggesting this compound may have multiple effects at the molecular and cellular level
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Pyridine Derivative Synthesis: The pyridine ring is often synthesized through Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyridine derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenoxyacetamide: The final step involves coupling the sulfamoyl-pyridine intermediate with phenoxyacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and phenoxyacetamide moieties.
Reduction: Reduction reactions can target the nitro groups if present or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl and pyrazole derivatives have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
- 2-(4-(N-((5-(1H-pyrazol-3-yl)pyridin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
- 2-(4-(N-((5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
Uniqueness
The uniqueness of 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-[4-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-23-17(6-7-21-23)14-8-13(9-20-11-14)10-22-28(25,26)16-4-2-15(3-5-16)27-12-18(19)24/h2-9,11,22H,10,12H2,1H3,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQAWVGAQRVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile](/img/structure/B2685649.png)

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2685653.png)


![1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2685657.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate](/img/structure/B2685658.png)







